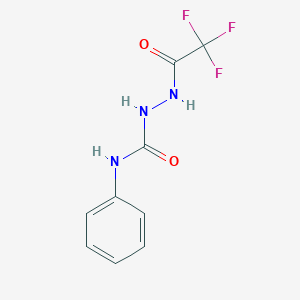
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide is a chemical compound with the molecular formula C9H8F3N3O2 It is known for its unique structure, which includes a trifluoroacetyl group and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide typically involves the reaction of phenylhydrazine with trifluoroacetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and continuous monitoring can help maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The hydrazinecarboxamide moiety can form stable complexes with metal ions, influencing its activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-phenylhydrazinecarboxamide: Lacks the trifluoroacetyl group, resulting in different reactivity and applications.
2-(trifluoroacetyl)hydrazinecarboxamide: Does not have the phenyl group, affecting its chemical properties and uses.
Uniqueness
N-phenyl-2-(trifluoroacetyl)hydrazinecarboxamide stands out due to the presence of both the trifluoroacetyl and phenyl groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H8F3N3O2 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-phenyl-3-[(2,2,2-trifluoroacetyl)amino]urea |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)7(16)14-15-8(17)13-6-4-2-1-3-5-6/h1-5H,(H,14,16)(H2,13,15,17) |
InChI Key |
APVANLIZYOOWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















